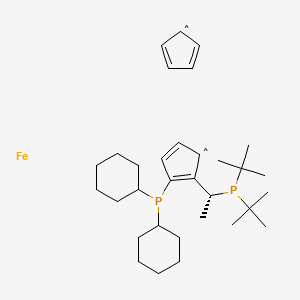
Josiphos SL-J009-2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Josiphos SL-J009-2 is a palladacycle complex that belongs to the Josiphos family of ligands. These ligands are known for their high efficiency in catalysis, particularly in cross-coupling reactions. This compound is widely used in organic synthesis due to its ability to facilitate various chemical transformations .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Josiphos SL-J009-2 is synthesized through a series of reactions involving the formation of a palladium complex with a Josiphos ligand. The synthesis typically involves the reaction of a palladium precursor with the Josiphos ligand under controlled conditions. The reaction conditions often include the use of solvents such as tetrahydrofuran or dichloromethane, and the reaction is carried out under an inert atmosphere to prevent oxidation .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. The industrial production also emphasizes safety and environmental considerations, ensuring that the process is both efficient and sustainable .
Analyse Des Réactions Chimiques
Types of Reactions
Josiphos SL-J009-2 undergoes various types of reactions, including:
Cross-Coupling Reactions: These include Suzuki-Miyaura coupling, Heck reaction, and Sonogashira coupling.
Buchwald-Hartwig Amination: This reaction involves the formation of carbon-nitrogen bonds.
Hydrogenation: This compound can also facilitate hydrogenation reactions.
Common Reagents and Conditions
The common reagents used in reactions with this compound include:
Aryl Halides: Used in cross-coupling reactions.
Amines: Used in Buchwald-Hartwig amination.
Hydrogen Gas: Used in hydrogenation reactions.
The reaction conditions typically involve the use of solvents such as toluene, ethanol, or dimethylformamide, and the reactions are often carried out at elevated temperatures and pressures .
Major Products Formed
The major products formed from reactions involving this compound include:
Biaryl Compounds: Formed in Suzuki-Miyaura coupling.
Amines: Formed in Buchwald-Hartwig amination.
Hydrogenated Compounds: Formed in hydrogenation reactions.
Applications De Recherche Scientifique
Josiphos SL-J009-2 has a wide range of scientific research applications, including:
Chemistry: Used as a catalyst in various organic synthesis reactions.
Biology: Employed in the synthesis of biologically active compounds.
Medicine: Used in the development of pharmaceutical intermediates.
Industry: Applied in the production of fine chemicals and materials.
Mécanisme D'action
The mechanism of action of Josiphos SL-J009-2 involves the coordination of the Josiphos ligand to the palladium center, which facilitates the activation of substrates and the formation of new chemical bonds. The molecular targets include aryl halides, amines, and hydrogen gas, and the pathways involved include oxidative addition, transmetalation, and reductive elimination .
Comparaison Avec Des Composés Similaires
Similar Compounds
Josiphos SL-J009-1: Another palladacycle complex with similar catalytic properties.
JackiePhos: A phosphine ligand used in similar cross-coupling reactions.
RockPhos: Another ligand used in palladium-catalyzed reactions.
Uniqueness
Josiphos SL-J009-2 is unique due to its high efficiency and selectivity in catalysis. It offers better performance in certain reactions compared to similar compounds, making it a preferred choice in many synthetic applications .
Propriétés
Formule moléculaire |
C32H52FeP2 |
|---|---|
Poids moléculaire |
554.5 g/mol |
InChI |
InChI=1S/C27H47P2.C5H5.Fe/c1-21(29(26(2,3)4)27(5,6)7)24-19-14-20-25(24)28(22-15-10-8-11-16-22)23-17-12-9-13-18-23;1-2-4-5-3-1;/h14,19-23H,8-13,15-18H2,1-7H3;1-5H;/t21-;;/m1../s1 |
Clé InChI |
FFFWTQLOUUWUJJ-GHVWMZMZSA-N |
SMILES isomérique |
C[C@H](C1=C(C=C[CH]1)P(C2CCCCC2)C3CCCCC3)P(C(C)(C)C)C(C)(C)C.C1=C[CH]C=C1.[Fe] |
SMILES canonique |
CC(C1=C(C=C[CH]1)P(C2CCCCC2)C3CCCCC3)P(C(C)(C)C)C(C)(C)C.C1=C[CH]C=C1.[Fe] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


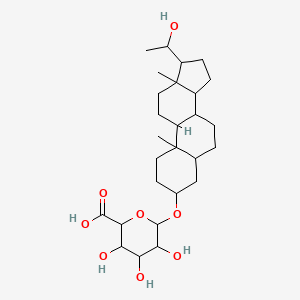

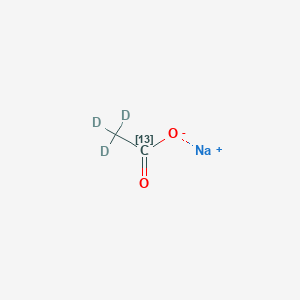

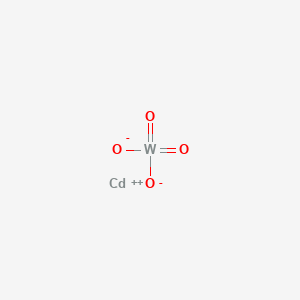
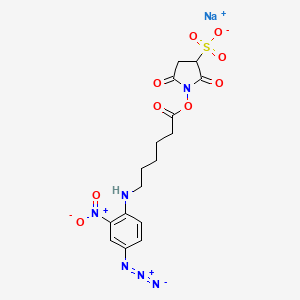
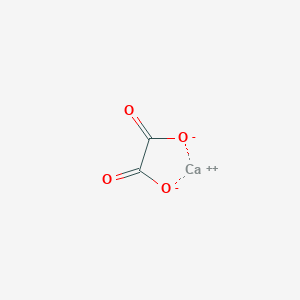
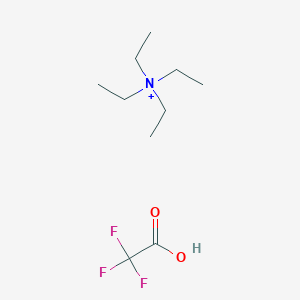

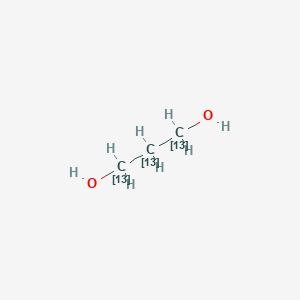
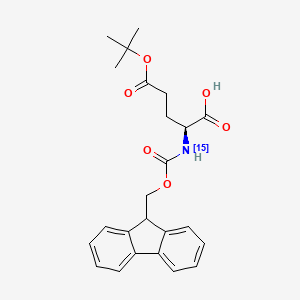
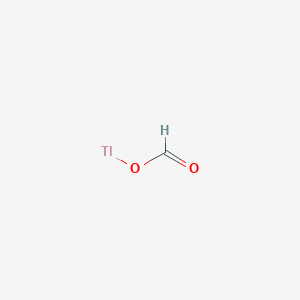

![6,12-Bis(2,3,4,5,6-pentafluorophenyl)indeno[1,2-b]fluorene](/img/structure/B12061753.png)
